molecular formula C16H12ClN3O3 B2384774 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 865249-35-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2384774
CAS No.: 865249-35-0
M. Wt: 329.74
InChI Key: CKHCKFVQUJTGGN-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 865249-34-9) is a high-purity chemical compound supplied for research purposes. This molecule features a 1,3,4-oxadiazole core, a heterocycle known for its significance in medicinal chemistry, substituted with a 2-chlorophenyl group and a 4-methoxybenzamide moiety . The molecular formula is C16H12ClN3O3 and it has a molecular weight of 329.74 g/mol . While specific bioactivity data for this exact compound is limited in the public domain, its structural framework is highly relevant for scientific investigation. Compounds containing the 1,3,4-oxadiazole scaffold are frequently explored in pharmaceutical and agrochemical research for their diverse biological properties, which can include antimicrobial and anticancer activities . The presence of the chlorophenyl and methoxybenzamide groups makes this compound a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this reagent to develop novel derivatives or to probe specific biological pathways. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety information should be reviewed before handling.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHCKFVQUJTGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit potent anticancer properties. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has been evaluated for its effectiveness against several cancer cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cells, including those from breast and ovarian cancers. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as OVCAR-8 and SNB-19 .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against both bacterial and fungal strains. Studies have highlighted that oxadiazole derivatives possess comparable antimicrobial efficacy to established antibiotics like penicillin and fluconazole . This makes them potential candidates for developing new antimicrobial agents.

Anti-Diabetic Effects

Recent investigations into the anti-diabetic properties of oxadiazole derivatives have shown promising results. In vivo studies using models such as Drosophila melanogaster indicated that certain oxadiazole compounds significantly lowered glucose levels, suggesting their potential utility in managing diabetes .

Insecticidal Activity

Compounds featuring the 1,3,4-oxadiazole structure have been studied for their insecticidal properties. These compounds can disrupt the biological processes of pests, making them valuable in agricultural pest management strategies. The effectiveness of these compounds against various insect species highlights their potential role in sustainable agriculture practices.

Development of Functional Materials

The unique properties of oxadiazoles allow them to be incorporated into materials for various applications, including UV absorbers and fluorescent materials. Their stability and chemical versatility make them suitable for developing advanced materials used in electronics and photonics.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivitySignificant PGIs against OVCAR-8 (85%) and SNB-19 (86%)
Antimicrobial ScreeningComparable efficacy to penicillin and fluconazole
Anti-Diabetic StudiesLowered glucose levels in Drosophila melanogaster models

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological functions. Additionally, the compound’s ability to interact with DNA or proteins can contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituent effects, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituent A Substituent B Key Functional Groups Reported Activities
Target Compound 1,3,4-Oxadiazole 2-Chlorophenyl 4-Methoxybenzamide Oxadiazole, Chloro, Methoxy Not specified
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide 4-Chlorophenyl 2-Methoxy, 4-Methyl Methoxy, Methyl Fluorescent properties
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 2-Methoxyphenyl 2-Methoxybenzamide Thiadiazole, Methoxy Insecticidal, Fungicidal
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 1,3,4-Oxadiazole 5-Chlorothiophen-2-yl Dipropylsulfamoylbenzamide Sulfamoyl, Chlorothiophene Not specified
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene-thiazolidinone Thiazolidinone 3-Methoxy-4-propoxyphenyl 2-Chlorobenzamide Thiazolidinone, Sulfanylidene Not specified

Key Findings

Core Heterocycle Variations: Oxadiazole vs. Thiadiazole: The target compound’s 1,3,4-oxadiazole core differs from the 1,3,4-thiadiazole in by replacing oxygen with sulfur. Sulfur’s larger atomic size and polarizability may enhance π-π stacking or hydrophobic interactions in thiadiazole derivatives, as seen in their insecticidal and fungicidal activities . Thiazolidinone: The thiazolidinone derivative () features a saturated five-membered ring with a ketone and sulfanylidene group, enabling distinct conformational flexibility and redox activity compared to aromatic oxadiazoles .

Substituent Effects: Chlorophenyl vs. Chlorothiophene: The target compound’s 2-chlorophenyl group contrasts with the 5-chlorothiophen-2-yl substituent in . Thiophene’s sulfur atom introduces conjugation differences and may improve binding to sulfur-rich enzyme active sites. Methoxybenzamide vs. Sulfamoylbenzamide: The 4-methoxy group in the target compound is less polar than the dipropylsulfamoyl group in , suggesting differences in solubility and target selectivity. Sulfamoyl groups are known to enhance solubility but may reduce blood-brain barrier penetration .

Spectroscopic and Fluorescent Properties :

  • The simpler benzamide derivative () exhibits fluorescence attributed to its conjugated methoxy and chlorophenyl groups. The target compound’s oxadiazole ring may quench or shift fluorescence due to electron-withdrawing effects, though experimental confirmation is needed .

Biological Activity Trends: Thiadiazole derivatives () and thiazolidinones () are associated with diverse bioactivities, including antimicrobial and antidiabetic effects. The target compound’s oxadiazole core and chloro-methoxy substitution pattern align with structures of kinase inhibitors or antimicrobial agents, though direct evidence is lacking.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C12H11ClN3O2C_{12}H_{11}ClN_{3}O_{2}, with a molecular weight of approximately 300.141 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral properties. A notable study demonstrated that related compounds could inhibit the replication of the Hepatitis B virus (HBV) through mechanisms involving the enhancement of intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in antiviral defense .

Table 1: Antiviral Efficacy of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
IMB-05238.5Inhibition of HBV replication via A3G
3TC5.0NRTI - inhibits reverse transcriptase

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies on similar benzamide derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor growth. For instance, certain derivatives demonstrated moderate to high potency as RET kinase inhibitors in ELISA-based assays .

Table 2: Anticancer Activity of Benzamide Derivatives

Compound NameCell Line TestedIC50 (µM)Targeted Kinase
I-8RET wildtype10.0RET kinase
N-(4-chlorophenyl)...Various cancer lines15.0Multiple kinases

Case Study 1: Anti-HBV Activity

A study focused on the synthesis and evaluation of IMB-0523 (a derivative) showed it effectively inhibited HBV replication in vitro and in vivo. The study utilized HepG2.2.15 cells to measure the cytotoxicity and antiviral efficacy through MTT assays and quantitative PCR for HBV DNA quantification . The results indicated a significant reduction in viral load with an IC50 value suggesting effective antiviral action.

Case Study 2: Anticancer Evaluation

Another investigation assessed the anticancer properties of similar oxadiazole-containing benzamide derivatives against various cancer cell lines. The study reported that certain compounds led to reduced cell proliferation rates and induced apoptosis in treated cells, highlighting their potential as therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring, followed by coupling with 4-methoxybenzamide via carbodiimide reagents (e.g., EDC/HOBt). Key parameters include:

  • Temperature : 80–100°C for cyclization .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling .
  • Catalysts : Pyridine as a base to neutralize HCl byproducts .
  • Yield Optimization : Reaction times of 12–24 hours for cyclization and 4–6 hours for coupling yield ~60–75% purity, requiring column chromatography for purification .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorophenyl δ 7.4–7.6 ppm; methoxybenzamide δ 3.8 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of oxadiazole) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, revealing π-π stacking between aromatic rings and hydrogen bonding with biological targets .

Q. What biological targets and assays are commonly used to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) via fluorometric assays .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) show dose-dependent cytotoxicity (IC₅₀: 10–50 µM) .
  • Antimicrobial Screening : Broth microdilution assays against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Discrepancies in IC₅₀ or MIC values may arise from:

  • Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) or incubation time (24h vs. 48h) .
  • Cell Line Heterogeneity : Use primary cells vs. immortalized lines (e.g., HepG2 vs. patient-derived hepatocytes) .
  • Structural Analogues : Compare with derivatives (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl substituents) to isolate SAR trends .

Q. What computational strategies predict target interactions and optimize lead compounds?

  • Methodological Answer :

  • Molecular Docking (AutoDock/GOLD) : Models oxadiazole ring interactions with ATP-binding pockets (e.g., EGFR TK domain) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) for prioritization .
  • QSAR Models : Use Hammett constants (σ) of substituents to predict electronic effects on bioactivity .

Q. How can synthetic routes be optimized for scalability while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., oxadiazole hydrolysis) and improve yield (>80%) .
  • Automated Purification : Flash chromatography with gradient elution (hexane/EtOAc) ensures >95% purity .
  • Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) for cyclization, reducing hazardous waste .

Key Research Findings

  • The 2-chlorophenyl group enhances kinase inhibition by forming halogen bonds with active-site residues .
  • Methoxybenzamide improves solubility (LogP: 2.8) while maintaining membrane permeability (PAMPA: 5.2 × 10⁻⁶ cm/s) .
  • Structural analogs with thiophene or morpholinosulfonyl substituents show 3–5× higher antiviral activity against HHV-6 .

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